4-Iodo-5-methoxy-N-phenylnicotinamide
Overview
Description
4-Iodo-5-methoxy-N-phenylnicotinamide is an organic compound with the molecular formula C13H11IN2O2 It is a derivative of nicotinamide, featuring an iodine atom at the 4-position, a methoxy group at the 5-position, and a phenyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methoxy-N-phenylnicotinamide typically involves the following steps:
Methoxylation: The methoxy group at the 5-position can be introduced through a nucleophilic substitution reaction using methanol and a suitable base like sodium methoxide.
Amidation: The final step involves the formation of the amide bond by reacting the iodinated and methoxylated nicotinic acid derivative with aniline (phenylamine) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The iodine atom at the 4-position can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the methoxy group and the amide functionality.
Coupling Reactions: The phenyl group attached to the nitrogen atom can engage in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include derivatives with different functional groups replacing the iodine atom.
Oxidation Products: Oxidized forms of the methoxy group or the amide functionality.
Reduction Products: Reduced forms of the amide group or the aromatic ring.
Scientific Research Applications
4-Iodo-5-methoxy-N-phenylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Iodo-5-methoxy-N-phenylnicotinamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The iodine and methoxy groups can influence its binding affinity and specificity, while the phenyl group can enhance its hydrophobic interactions with target molecules. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
- 4-Iodo-3-methoxy-1,5-naphthyridine
- 4-Iodo-5-methoxypyridin-3-amine
- 4-Iodo-N-phenylbenzenecarbohydrazonoyl chloride
Comparison: 4-Iodo-5-methoxy-N-phenylnicotinamide is unique due to the specific combination of functional groups it possesses. The presence of both iodine and methoxy groups on the nicotinamide ring, along with the phenyl group on the amide nitrogen, provides distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for diverse research applications.
Biological Activity
4-Iodo-5-methoxy-N-phenylnicotinamide (IMPN) is a compound of increasing interest in biomedical research due to its unique structural attributes and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features:
- Iodine atom at the 4-position
- Methoxy group at the 5-position
- Phenyl group attached to the nitrogen of the nicotinamide backbone
The molecular weight of IMPN is approximately 354.14 g/mol, which allows it to participate in various biochemical reactions and interactions with biological targets .
The biological activity of IMPN is primarily attributed to its interaction with specific enzymes and receptors, influencing several cellular pathways:
- Enzyme Inhibition : IMPN has been shown to inhibit enzymes involved in critical cellular processes, such as DNA replication and protein synthesis. This inhibition can lead to reduced cell proliferation, making it a candidate for anticancer applications .
- Signal Modulation : The compound modulates signaling pathways by affecting cyclic adenosine monophosphate (cAMP) levels in cells. This modulation can impact gene expression and cellular metabolism, potentially altering how cells respond to various stimuli .
- Binding Affinity : The presence of iodine and methoxy groups enhances IMPN's binding affinity to target proteins, while the phenyl group contributes to hydrophobic interactions, facilitating effective docking at active sites .
Anticancer Properties
Research has indicated that IMPN exhibits significant anticancer activity by inducing apoptosis in cancer cells. In vitro studies demonstrated that IMPN could effectively reduce tumor cell viability in various cancer lines, including breast and prostate cancer .
Anti-inflammatory Effects
Studies have also suggested that IMPN possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, thus reducing inflammation in models of chronic inflammatory diseases .
Antimicrobial Activity
Preliminary investigations indicate that IMPN may have antimicrobial properties, showing effectiveness against certain bacterial strains. This suggests potential applications in treating infections or as a lead compound for developing new antibiotics .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of IMPN, a comparison with structurally similar compounds is presented:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
N-Phenyl nicotinamide | Lacks iodine and methoxy groups | Primarily used for neuroprotective properties |
4-Methoxy-N-phenylnicotinamide | Contains methoxy group but lacks iodine | Exhibits different biological activities |
4-Iodo-N-phenylnicotinamide | Contains iodine but lacks methoxy group | Focused on anti-cancer properties |
3-Iodo-5-methoxy-N-phenylnicotinamide | Iodine at the 3-position instead of 4 | Alters binding interactions compared to the 4-Iodo variant |
Case Studies and Research Findings
- In Vitro Studies : A study conducted on human cancer cell lines showed that IMPN significantly decreased cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours. The results indicated an IC50 value of approximately 25 µM for breast cancer cells .
- Mechanistic Insights : Further mechanistic studies revealed that IMPN activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to enhanced cell death in malignant cells .
- Animal Models : In vivo studies using mouse models demonstrated that administration of IMPN led to significant tumor regression without notable toxicity, suggesting a favorable safety profile for further development as an anticancer agent .
Properties
IUPAC Name |
4-iodo-5-methoxy-N-phenylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O2/c1-18-11-8-15-7-10(12(11)14)13(17)16-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJHYEHUEGDJGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670128 | |
Record name | 4-Iodo-5-methoxy-N-phenylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-16-2 | |
Record name | 4-Iodo-5-methoxy-N-phenyl-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-5-methoxy-N-phenylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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